molecular formula C9H7NO B130643 4-Acetylbenzonitrile CAS No. 1443-80-7

4-Acetylbenzonitrile

Cat. No. B130643
CAS RN: 1443-80-7
M. Wt: 145.16 g/mol
InChI Key: NLPHXWGWBKZSJC-UHFFFAOYSA-N
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Description

4-Acetylbenzonitrile is a chemical compound that is closely related to other benzonitrile derivatives. While the provided papers do not directly discuss 4-acetylbenzonitrile, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of 4-acetylbenzonitrile. For instance, the study of 3-acetylbenzonitrile provides information on the thermochemical properties of acetylbenzonitriles, which may be somewhat similar to those of the 4-acetylbenzonitrile isomer .

Synthesis Analysis

The synthesis of compounds similar to 4-acetylbenzonitrile can involve electrochemical methods, as indicated by the synthesis of oligomeric 4-(methoxyphenyl)acetonitrile . Although the exact synthesis route for 4-acetylbenzonitrile is not provided, it is likely that similar electrochemical methods could be adapted for its synthesis, considering the structural similarities between the methoxy and acetyl groups.

Molecular Structure Analysis

The molecular structure of compounds related to 4-acetylbenzonitrile has been studied using various techniques, including ab initio calculations. For example, the structure of (4-nitrophenyl)acetonitrile and its carbanion has been investigated, revealing significant changes during the conversion from the parent molecule to the carbanion . These findings suggest that the molecular structure of 4-acetylbenzonitrile could also exhibit interesting characteristics upon transformation or interaction with other chemical species.

Chemical Reactions Analysis

Chemical reactions involving benzonitrile derivatives can be complex, as seen in the reduction of 4-methoxybenzenediazonium ion in aqueous acetonitrile . The reaction mechanism involves multiple steps and produces a range of products. By analogy, 4-acetylbenzonitrile may also participate in various chemical reactions, potentially leading to a diverse set of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylbenzonitriles can be deduced from thermochemical studies. For instance, the enthalpies of formation and sublimation for isomeric compounds like 3-acetylbenzonitrile have been measured, providing a basis for understanding the energetic stability of these compounds . Although the exact properties of 4-acetylbenzonitrile are not detailed, similar experimental and computational methods could be employed to determine its properties.

Scientific Research Applications

  • Angiotensin-Converting Enzyme Inhibitors : 4-Acetylbenzonitrile derivatives have been synthesized and evaluated as inhibitors of angiotensin-converting enzyme (ACE), showing significant potential in in vitro and in vivo studies for antihypertensive applications. For instance, zofenopril, an S-benzoyl derivative of cis-4-(phenylthio)captopril, emerged as a potent compound in this class and is under clinical evaluation for its antihypertensive effects (Krapcho et al., 1988).

  • Thermochemical Studies : Research focusing on the standard molar enthalpies of formation of isomeric compounds like 3-acetylbenzonitrile and benzoylacetonitrile, related to 4-acetylbenzonitrile, offers insights into their thermochemical properties. This is crucial for understanding the molecular structures and stability of such compounds (Amaral et al., 2015).

  • Spectroelectrochemical Studies : Studies on compounds like 4-aminophenol, which share structural similarities with 4-acetylbenzonitrile, provide valuable information on their electrochemical behavior and potential applications in various fields, including materials science (Schwarz et al., 2003).

  • Neuroprotective Effects : Compounds like sodium 4-phenylbutyrate, structurally related to 4-acetylbenzonitrile, have shown promising results in reversing learning and memory deficits in mouse models of Alzheimer's disease. This suggests potential therapeutic applications for neurodegenerative diseases (Ricobaraza et al., 2009).

  • Non-linear Optical Material Applications : The study of compounds like p-acetylbenzonitrile for their non-linear optical properties has revealed potential for these materials in the field of photonics and optoelectronics (Nataraj et al., 2013).

  • Intramolecular Charge Transfer Studies : Research on 4-aminobenzonitrile has confirmed the existence of an ultrafast radiationless decay channel from the charge-transfer state to the locally excited state. This understanding is vital for the development of efficient molecular electronic devices and materials (Perveaux et al., 2015).

  • Plant Regeneration : 4-Phenylbutyric acid, a related compound, has been found to promote plant regeneration by mimicking the effect of exogenous auxin. This discovery has potential applications in plant tissue culture engineering and the study of plant β-oxidation pathways (Iwase et al., 2022).

  • Suzuki Coupling Reactions : The application of 4-Phenylphenylacetate, a derivative of 4-acetylbenzonitrile, in green Suzuki coupling reactions has been explored. This reaction is crucial in the synthesis of biaryls with potential anti-arthritic applications (Costa et al., 2012).

Safety And Hazards

4-Acetylbenzonitrile is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

4-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHXWGWBKZSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162668
Record name 4'-Cyanoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzonitrile

CAS RN

1443-80-7
Record name 4-Acetylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443-80-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Cyanoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807
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Record name 4'-Cyanoacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-cyanoacetophenone
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Synthesis routes and methods I

Procedure details

Prepared in an analogous manner to that of Preparation 247 starting with (R)-(+)-4-(1-Hydroxy-ethyl)-benzonitrile which is obtained from 4-acetylbenzonitrile using 1.0 M (S)-2-Methyl-CBS-oxazaborolidine in toluene in an analogous fashion as in Preparation 248.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
V Arjunan, K Carthigayan, S Periandy… - … Acta Part A: Molecular …, 2012 - Elsevier
… 4-Acetylbenzonitrile finds usage in synthetic organic and pharmaceutical industry. 4-… From a theoretical point of view, 4-acetylbenzonitrile, 4-formylbenzonitrile and 4-hydroxybenzonitrile …
Number of citations: 18 www.sciencedirect.com
LMPF Amaral, P Szterner, VMF Morais… - The Journal of Chemical …, 2015 - Elsevier
… , assuming the largest value for benzoylacetonitrile and being less stabilizing by 40.2 kJ · mol −1 , 14.8 kJ · mol −1 and 21.0 kJ · mol −1 , respectively for 2-, 3- and 4-acetylbenzonitrile …
Number of citations: 6 www.sciencedirect.com
DV Kurochkin, SRG Naraharisetty… - Proceedings of the …, 2007 - National Acad Sciences
… CO modes in 3-cyanocoumarin and 4-acetylbenzonitrile, where the distances between the CN … A 6-fold increase in cross-peak amplitude was observed in 4-acetylbenzonitrile when the …
Number of citations: 179 www.pnas.org
DV Kurochkin, SRG Naraharisetty… - Ultrafast Phenomena XV …, 2007 - Springer
… In 4-acetylbenzonitrile, where the distance between CN and CO groups is over two times larger than in 3-cyanocoumarin, the direct coupling was just below the level of detectivity. A …
Number of citations: 14 link.springer.com
C Zhou, H Zhou, S Tang, F Zhang, S Lei, Z Li, M Chen… - Materials Letters, 2023 - Elsevier
… Here, we report the employment of 4-acetylbenzonitrile (ABN) as a “two-in-one” type monomer to synthesize a novel 2D-COFs through a dynamic solution interface method, enabling …
Number of citations: 1 www.sciencedirect.com
RJ Balahura, P Cock, WL Purcell - Journal of the American …, 1974 - ACS Publications
… "1), and 5* (eu) are 369,13.3, and —2 for the 1,4-dicyanobenzene complex, 322,15.6, and +5 for the 1,3-dicyanobenzene complex, and 135, 12.3, and —7 for the 4-acetylbenzonitrile …
Number of citations: 39 pubs.acs.org
AL Burin, SL Tesar, VM Kasyanenko… - The Journal of …, 2010 - ACS Publications
… (38) The cross-peak amplification observed with RA 2DIR can be illustrated using the 1,4-acetylbenzonitrile molecule (AcPhCN) considered in the present paper. Vibrational excitation …
Number of citations: 37 pubs.acs.org
WM Simien - 2008 - search.proquest.com
… In addition, four aromatic amidoximes were synthesized by reacting hydroxylamine with 1,3-dicyanobenzene, 1,4-dicyanobenzene, 3-acetylbenzonitrile, and 4-acetylbenzonitrile. All of …
Number of citations: 0 search.proquest.com
SM Sondhi, S Jain, M Dinodia, A Kumar - Medicinal Chemistry, 2008 - ingentaconnect.com
… Various imidazole derivatives 3a-c were obtained by condensing 4-(2ethylamino)-1H-imidazole with 4-acetylpyridine, 2-acetylpyridine and 4-acetylbenzonitrile respectively. Pyridine …
Number of citations: 42 www.ingentaconnect.com
JY Lee, SO Cho, GS Mun - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
… Most of the common keto nes such as acetone, cyclohexanone, benzophenone, and 4acetylbenzonitrile are inert to the condensation. In the case of /)-substituted benzaldehydes, …
Number of citations: 2 koreascience.kr

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